molecular formula C9H5F4NO2 B12870742 4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole

4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12870742
M. Wt: 235.13 g/mol
InChI Key: AWTAFVHQWFNALX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzo[d]oxazole derivatives, which are characterized by a benzene ring fused with an oxazole ring. The presence of difluoromethoxy and difluoromethyl groups in its structure imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxybenzo[d]oxazole with difluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or difluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and difluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzo[d]oxazole: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.

    4-(Difluoromethoxy)benzoic acid: Contains a difluoromethoxy group but lacks the oxazole ring.

    Difluoromethoxy compounds: A broader category that includes various compounds with the difluoromethoxy functional group.

Uniqueness

4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole is unique due to the combination of difluoromethoxy and difluoromethyl groups in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5F4NO2

Molecular Weight

235.13 g/mol

IUPAC Name

4-(difluoromethoxy)-2-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO2/c10-7(11)8-14-6-4(15-8)2-1-3-5(6)16-9(12)13/h1-3,7,9H

InChI Key

AWTAFVHQWFNALX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(F)F

Origin of Product

United States

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